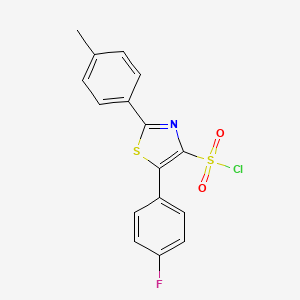

5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride

Beschreibung

5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a sulfonyl chloride group, which is known for its reactivity and utility in various chemical reactions.

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO2S2/c1-10-2-4-12(5-3-10)15-19-16(23(17,20)21)14(22-15)11-6-8-13(18)9-7-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOAVHBWOFMJLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=C(C=C3)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Fluorophenyl and Methylphenyl Groups: The substitution of the thiazole ring with 4-fluorophenyl and 4-methylphenyl groups can be achieved through electrophilic aromatic substitution reactions.

Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be done by reacting the thiazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO

Cl) undergoes nucleophilic substitution with a range of nucleophiles, forming sulfonamides, sulfonate esters, and sulfonothioates. The electron-withdrawing effects of the 4-fluorophenyl and 4-methylphenyl groups enhance the electrophilicity of the sulfur atom, facilitating these reactions.

Reaction with Amines

-

Conditions : Reacted with primary or secondary amines (e.g., piperidine, aniline) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, using triethylamine (Et

N) as a base. -

Example :

Reaction with Alcohols

-

Conditions : Treated with alcohols (e.g., methanol, ethanol) in pyridine or DCM at room temperature.

-

Example :

Reaction with Thiols

-

Conditions : Reacted with thiols (e.g., benzyl mercaptan) in basic aqueous/organic biphasic systems.

-

Example :

Hydrolysis to Sulfonic Acids

The sulfonyl chloride moiety hydrolyzes in aqueous media to form the corresponding sulfonic acid, a reaction accelerated under basic or acidic conditions.

-

Conditions : Stirred in water or aqueous NaOH (10%) at 25–80°C.

-

Example :

Coupling Reactions

The sulfonyl chloride participates in cross-coupling reactions, enabling the formation of carbon-sulfur or carbon-nitrogen bonds in the presence of transition-metal catalysts.

Heck-Type Coupling

-

Conditions : Palladium-catalyzed coupling with aryl halides (e.g., iodobenzene) in dimethylformamide (DMF) at 100°C.

-

Example :

Reduction Reactions

The sulfonyl chloride group can be reduced to a thiol (-SH) or disulfide (-S-S-) under controlled conditions.

-

Conditions : Treated with LiAlH or Zn/HCl in tetrahydrofuran (THF) at −10°C to 25°C.

-

Example :

Cyclization Reactions

The sulfonyl chloride acts as a precursor in heterocyclic ring formation. For example, reaction with hydrazines yields thiadiazole derivatives.

-

Conditions : Heated with hydrazine hydrate in ethanol under reflux for 6–8 hours.

-

Example :

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes electrophilic substitution at the 5-position, though the 4-fluorophenyl group directs further substitution para to itself.

Mechanistic Insights

-

Nucleophilic Substitution : The reaction proceeds via a two-step mechanism: (1) nucleophilic attack at the sulfur atom, forming a pentavalent intermediate, and (2) expulsion of the chloride leaving group .

-

Hydrolysis : Base-mediated hydrolysis follows an S2 pathway, while acidic conditions proceed through a protonated intermediate .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The thiazole moiety is known for its significant role in developing anticancer agents. Research has demonstrated that derivatives of thiazole exhibit promising cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, modifications of thiazole derivatives have shown enhanced apoptosis in cancer cells, indicating their potential as effective chemotherapeutic agents. In one study, thiazole derivatives were synthesized and evaluated for their effects on NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells, revealing strong selectivity and significant anticancer activity with IC50 values as low as 23.30 ± 0.35 µM .

-

Case Studies :

- A series of N-acylated 2-amino-5-benzyl-1,3-thiazoles were developed, showing notable activity against human glioblastoma U251 cells and melanoma WM793 cells .

- Another study highlighted the synthesis of thiazole-pyridine hybrids that exhibited superior anti-breast cancer efficacy compared to standard treatments, with an IC50 of 5.71 μM .

Antimicrobial Properties

Thiazole compounds have also been investigated for their antimicrobial activities against a range of pathogens.

- Research Findings : A variety of thiazole derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from 1-adamantyl bromomethyl ketone showed exceptional growth suppression against various bacterial strains .

-

Case Studies :

- One specific derivative was reported to have an MIC (Minimum Inhibitory Concentration) of 0.09 µg/mL against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .

- The presence of functional groups such as chloro and fluoro substituents on the phenyl ring significantly enhanced the antimicrobial activity of synthesized compounds .

Synthetic Methodologies

The synthesis of 5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride involves several established organic reactions that facilitate the creation of complex structures.

- Synthetic Routes : The compound can be synthesized via multi-step reactions involving nucleophilic substitutions and coupling reactions. For example, the synthesis often employs methods like the Knoevenagel reaction or alkylation reactions to introduce various substituents that enhance biological activity .

- Research Insights : Studies have reported successful syntheses utilizing triethylamine as a catalyst in dioxane medium to produce various thiazole derivatives with promising biological activities .

Table: Overview of Biological Activities

Wirkmechanismus

The mechanism of action of 5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group can react with nucleophiles to form stable sulfonamide or sulfonate ester bonds. Additionally, the aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. The compound’s ability to form stable complexes with biological molecules makes it a valuable tool in medicinal chemistry and biological studies.

Vergleich Mit ähnlichen Verbindungen

5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride can be compared with other thiazole derivatives, such as:

5-(4-Chlorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride: This compound has a similar structure but features a chlorine atom instead of a fluorine atom, leading to different reactivity and properties.

5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonamide: This derivative has a sulfonamide group instead of a sulfonyl chloride group, resulting in different chemical behavior and applications.

5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonate ester:

The uniqueness of this compound lies in its combination of a thiazole ring, fluorophenyl and methylphenyl groups, and a reactive sulfonyl chloride group, making it a versatile and valuable compound in various fields of research and industry.

Biologische Aktivität

5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article presents a detailed overview of its biological activity based on various research findings and case studies.

Chemical Structure

The compound is characterized by the molecular formula and includes a thiazole ring, which is known for its diverse biological properties. The presence of the fluorophenyl and methylphenyl groups contributes to its pharmacological profile.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound's derivatives have shown MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .

- Biofilm Formation Inhibition : The compounds significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Antiinflammatory Effects

Studies have indicated that thiazole derivatives possess anti-inflammatory properties:

- Inhibition Rates : Certain derivatives demonstrated up to 93.80% inhibition in inflammatory models compared to standard drugs like diclofenac sodium, showcasing their potential as anti-inflammatory agents .

- Mechanism of Action : The mechanism involves the inhibition of inflammatory cytokines and enzymes such as COX-1 and COX-2 .

Synthesis and Evaluation

A study focused on synthesizing a series of thiazole derivatives, including this compound, evaluated their biological activities through various assays:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Anti-biofilm Activity (%) |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Significant reduction |

| 10 | 0.30 | 0.35 | Moderate reduction |

The results indicated that compound 7b was particularly effective in both bactericidal and biofilm inhibition assays .

Toxicity Assessment

In vitro studies assessed the hemolytic activity of the compounds, revealing low toxicity levels with hemolytic activity percentages ranging from 3.23% to 15.22%, indicating a favorable safety profile .

Mechanistic Insights

The biological activities of thiazole derivatives can be attributed to their ability to interact with biological targets:

- DNA Gyrase Inhibition : Compounds showed IC50 values between 12.27–31.64 μM against DNA gyrase, suggesting a mechanism for their antibacterial activity.

- Dihydrofolate Reductase (DHFR) Inhibition : With IC50 values ranging from 0.52–2.67 μM, these compounds also exhibit potential as DHFR inhibitors, further supporting their antimicrobial efficacy .

Q & A

Basic: What are the common synthetic routes for preparing 5-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride?

Methodological Answer:

The synthesis typically involves cyclization of precursors followed by sulfonation and chlorination. A validated approach includes:

Cyclization : React ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate with Lawesson’s reagent to form the thiazole core .

Oxidative Chlorination : Treat the intermediate with chlorine gas or SOCl₂ under controlled conditions to introduce the sulfonyl chloride group .

Key Characterization : Confirm purity via HPLC and structure via H/C NMR. X-ray crystallography (using SHELX or WinGX) is recommended for unambiguous confirmation .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve anisotropic displacement parameters using SHELXL or ORTEP for Windows. Example: A related thiazole derivative showed C–S bond lengths of 1.74–1.78 Å, consistent with sulfonyl chloride geometry .

- Spectroscopy : F NMR (δ ≈ -110 ppm for fluorophenyl) and FT-IR (S=O stretch at 1360–1390 cm⁻¹) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 367.0) .

Basic: How does solubility impact experimental design in biological assays?

Methodological Answer:

The compound’s poor aqueous solubility (common in sulfonyl chlorides) necessitates:

- Solubilization : Use DMSO or methanol (≤1% v/v to avoid cytotoxicity) .

- Stability Testing : Monitor hydrolysis in aqueous buffers (pH 7.4) via UV-Vis (λₘₐₓ ≈ 260 nm) over 24 hours .

Data Table :

| Solvent | Solubility (mg/mL) | Stability (24h) |

|---|---|---|

| DMSO | 50 | >90% |

| Methanol | 30 | 85% |

| Water | <0.1 | <10% |

Advanced: How can synthetic yield be optimized for scale-up?

Methodological Answer:

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of Lawesson’s reagent to precursor to minimize side products .

- Temperature Control : Perform chlorination at -10°C to suppress sulfonic acid formation .

- Purification : Employ silica gel chromatography (hexane:EtOAc 7:3) or recrystallization from ethanol .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies (e.g., in IC₅₀ values for antitumor activity) may arise from:

- Assay Variability : Standardize cell lines (e.g., NCI-60 panel) and incubation times (48–72 hours) .

- Structural Analogues : Compare with derivatives like 5-phenyl-1,3-thiazole-4-sulfonamides, where electron-withdrawing groups enhance activity .

Example : A methylphenyl substituent at C2 improves membrane permeability vs. bulkier groups .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with targets like IL-6 or kinases. The sulfonyl chloride group often hydrogen-bonds with Lys or Arg residues .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilicity (sulfonyl chloride’s LUMO ≈ -1.2 eV) .

Advanced: How to address instability during storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .

- Quality Control : Monitor via H NMR (disappearance of δ 3.3 ppm for –SO₂Cl) and Karl Fischer titration (<0.1% moisture) .

Advanced: What are key considerations for designing derivatives with improved potency?

Methodological Answer:

- Substituent Effects : Introduce electron-deficient groups (e.g., –CF₃) at C5 to enhance electrophilicity .

- Bioisosteres : Replace –SO₂Cl with –SO₂NH₂ for better hydrolytic stability while retaining activity .

Data Table :

| Derivative | Modification | IC₅₀ (μM) |

|---|---|---|

| Parent | –SO₂Cl | 8.2 |

| Analog A | –SO₂NH₂ | 10.5 |

| Analog B | –CF₃ at C5 | 5.7 |

Advanced: How to validate crystallographic data in conflicting structural reports?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.